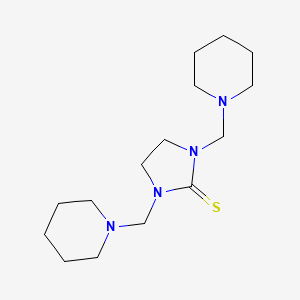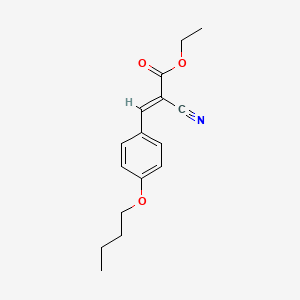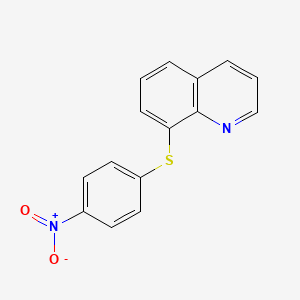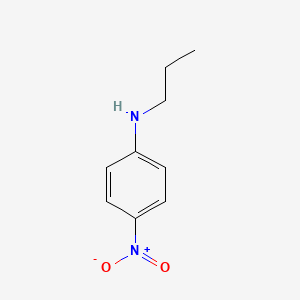
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with piperidine derivatives. One common method involves the condensation of imidazolidine-2-thione with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has shown promise as an antimicrobial and anticancer agent.
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the treatment of neuropsychiatric disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Adenosine-A2B Receptor Antagonism: The compound binds to the adenosine-A2B receptor, blocking its activation and thereby modulating various physiological processes, including inflammation and vasodilation.
GPR6 Inverse Agonism: As a GPR6 inverse agonist, the compound inhibits the activity of the GPR6 receptor, which is implicated in neuropsychiatric disorders.
Comparaison Avec Des Composés Similaires
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and related compounds:
Imidazolidine-2-thione: The parent compound, which lacks the piperidine substituents, has similar biological activities but may differ in potency and selectivity.
1,3-Diethylimidazolidine-2-thione: This compound has ethyl groups instead of piperidine moieties, leading to differences in its chemical reactivity and biological effects.
1,3-Dimethylimidazolidine-2-thione: Similar to the diethyl derivative, this compound has methyl groups and exhibits distinct properties compared to the piperidine-substituted analogue.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1600-65-3 |
|---|---|
Formule moléculaire |
C15H28N4S |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
1,3-bis(piperidin-1-ylmethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C15H28N4S/c20-15-18(13-16-7-3-1-4-8-16)11-12-19(15)14-17-9-5-2-6-10-17/h1-14H2 |
Clé InChI |
CCMPHOBVVMUPII-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2CCN(C2=S)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)

![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)


